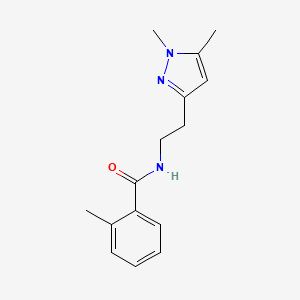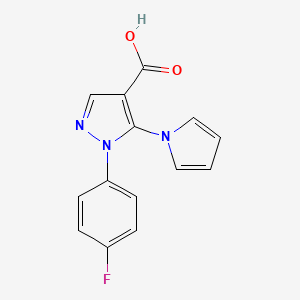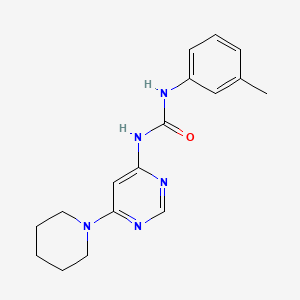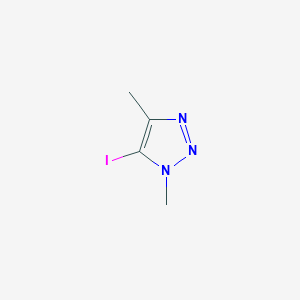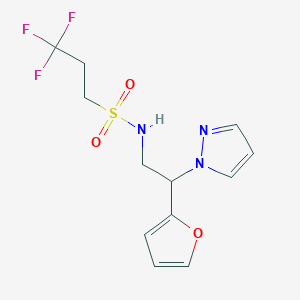
3,3,3-trifluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Reactivity
Trifluoromethylated compounds, including those related to the specified chemical, are valuable synthons in organic chemistry. Their synthesis and reactivity have been extensively studied. For instance, derivatives of 3,3,3-trifluoropropene have been utilized to afford trifluoromethyl-substituted pyrazoles, cyclopropanes, and allylsulfones with significant yields, showcasing their versatility in 1,3-dipolar cycloadditions and other reactions (Plancquaert et al., 1996). Similarly, the interaction of furan with ethyl 4,4,4-trifluorobut-2-ynoate highlights the potential for creating diverse furan derivatives through controlled reactions, providing a pathway to novel materials and bioactive molecules (Barlow et al., 1995).
Applications in Medicinal Chemistry
Compounds bearing trifluoromethyl groups, including sulfonamides, have found applications in medicinal chemistry due to their unique physicochemical properties, which can enhance the biological activity and stability of pharmaceuticals. For example, sulfonamides act as terminators in cationic cyclizations, leading to the efficient formation of complex polycyclic systems, demonstrating their utility in synthesizing bioactive compounds (Haskins & Knight, 2002).
Materials Science
The unique properties of trifluoromethylated compounds extend to materials science, where their stability and reactivity can be leveraged to create novel materials. For instance, the synthesis of pyrazole triflones containing a triflyl group showcases the development of new materials with potential applications in various industrial processes (Das et al., 2018).
Safety And Hazards
This would involve a study of the compound’s safety profile, including its toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and activities.
properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c13-12(14,15)4-8-22(19,20)17-9-10(11-3-1-7-21-11)18-6-2-5-16-18/h1-3,5-7,10,17H,4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAJBOJVFUSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

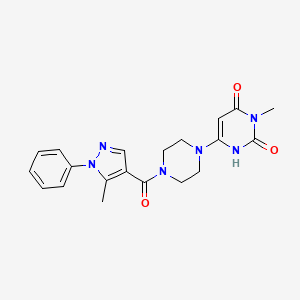
![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)
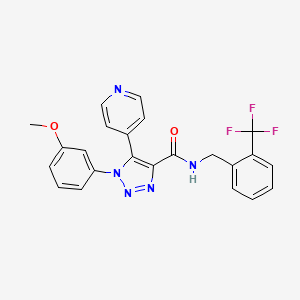
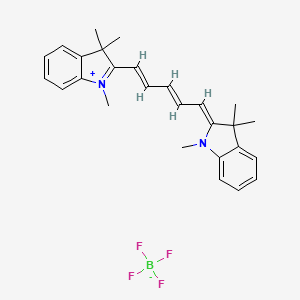
![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
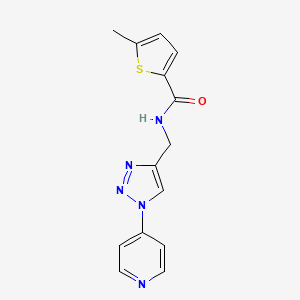
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
